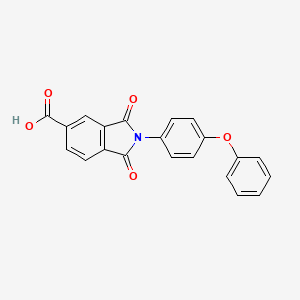

1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a phenoxyphenyl group and an isoindole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the specific conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Heparanase Inhibition

A significant application of this compound is its role as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Research indicates that derivatives of 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit potent inhibitory activity against heparanase with IC50 values ranging from 200 to 500 nM. This selectivity over human beta-glucuronidase suggests that these compounds could serve as valuable tools in cancer research and therapy .

Anti-Angiogenic Effects

In addition to heparanase inhibition, compounds within this class have demonstrated anti-angiogenic properties. This is crucial in cancer treatment as it can prevent tumor growth by inhibiting the formation of new blood vessels that supply nutrients to tumors. The anti-angiogenic effects are attributed to the ability of these compounds to interfere with signaling pathways involved in angiogenesis .

Cancer Treatment

The dual action of inhibiting heparanase and exhibiting anti-angiogenic effects positions this compound as a promising candidate for developing novel anticancer therapies. By targeting multiple pathways involved in tumor progression, these compounds may enhance therapeutic efficacy compared to traditional single-target drugs .

Other Biological Activities

Beyond cancer applications, preliminary studies suggest that derivatives of this compound may possess additional biological activities such as anti-inflammatory and antioxidant effects. These properties could further broaden the therapeutic applications of the compound in treating various diseases characterized by oxidative stress and inflammation .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Heparanase Inhibition | Derivatives showed IC50 values between 200–500 nM against heparanase | Potential for cancer therapy through metastasis inhibition |

| Anti-Angiogenic Activity | Compounds demonstrated significant reduction in angiogenesis in vitro | Could lead to new treatments for solid tumors |

| Antioxidant Properties | Some derivatives exhibited radical scavenging activity | May have applications in treating oxidative stress-related conditions |

Mecanismo De Acción

The mechanism by which 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-bromophenyl)-2-oxoethyl 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylate

- 2-(4-bromophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate

- 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

What sets 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Actividad Biológica

1,3-Dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound that belongs to a class of isoindole derivatives known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₂₁H₁₃N₁O₅

- Molecular Weight : 353.32 g/mol

- IUPAC Name : this compound

Inhibition of Heparanase

Research has identified this compound as a potent inhibitor of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. The compound exhibits an IC50 value in the range of 200–500 nM, showcasing high selectivity over human beta-glucuronidase with a selectivity ratio exceeding 100-fold . This inhibition suggests potential applications in cancer therapy by limiting tumor spread and vascular growth.

Anti-Angiogenic Effects

The compound has demonstrated significant anti-angiogenic properties. It inhibits the formation of new blood vessels, which is crucial in tumor growth and metastasis. The mechanism involves the downregulation of pro-angiogenic factors and modulation of endothelial cell function .

Study 1: Heparanase Inhibition

In a study focused on small molecule inhibitors of heparanase, various derivatives were synthesized and tested for their inhibitory effects. Among these, this compound showed superior efficacy compared to other compounds in the series. The study concluded that this compound could serve as a lead structure for developing novel therapeutic agents targeting heparanase .

Study 2: Angiogenesis Inhibition

Another study evaluated the anti-angiogenic effects of isoindole derivatives in vitro using endothelial cell assays. The results indicated that the compound effectively reduced endothelial cell proliferation and migration in response to angiogenic stimuli. The findings support its potential use in treating conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in angiogenesis and tumor progression:

- Heparanase Binding : The compound binds to heparanase with high affinity, inhibiting its enzymatic activity.

- Modulation of Signaling Pathways : It disrupts signaling pathways that promote angiogenesis, such as VEGF (Vascular Endothelial Growth Factor) signaling.

- Endothelial Cell Interaction : By affecting endothelial cell behavior, it limits their ability to form new blood vessels.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|---|

| Heparanase Inhibition | Enzyme inhibition | 200 - 500 | >100 |

| Anti-Angiogenic Effects | Inhibition of endothelial function | Not specified | Not specified |

Propiedades

IUPAC Name |

1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO5/c23-19-17-11-6-13(21(25)26)12-18(17)20(24)22(19)14-7-9-16(10-8-14)27-15-4-2-1-3-5-15/h1-12H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHWHQRIDHRQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.